
2-Methyl-3-phenoxypropan-1-amine hydrochloride
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Overview
Description
2-Methyl-3-phenoxypropan-1-amine hydrochloride is an organic compound with the molecular formula C10H15NO·HCl It is a hydrochloride salt of an amine, characterized by the presence of a phenoxy group attached to a propanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-phenoxypropan-1-amine hydrochloride typically involves the nucleophilic substitution reaction of a suitable phenoxy compound with a methylamine derivative. One common method is the reaction of 2-methyl-3-phenoxypropan-1-ol with thionyl chloride to form the corresponding chloro compound, which is then reacted with methylamine to yield the desired amine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Oxidation Reactions
The compound’s primary amine and adjacent methyl group make it susceptible to oxidation. In acidic or neutral conditions, oxidizing agents target the amine and β-carbon:
Reagent/Conditions | Product Formed | Notes |
---|---|---|
KMnO₄ (acidic) | 3-Phenoxypropan-1-amine-2-one | Selective oxidation of the β-methyl group to a ketone. |
PhI(OAc)₂ + TEMPO (mild conditions) | Aldehyde derivative | Controlled oxidation preserves the phenoxy group. |
Mechanistic Insight :
-
The methyl group at position 2 undergoes oxidation via radical intermediates when TEMPO is used, forming aldehydes.
-
Stronger oxidants like KMnO₄ promote ketone formation through dehydrogenation.
Reduction Reactions
The hydrochloride salt’s amine group can participate in reductive processes after deprotonation:
Reagent/Conditions | Product Formed | Notes |
---|---|---|
LiAlH₄ (anhydrous ether) | 2-Methyl-3-phenoxypropan-1-ol | Full reduction of the amine to a primary alcohol. |
NaBH₄ (methanol) | Secondary amine derivative | Partial reduction with retention of the amine group. |
Key Consideration :
-
The hydrochloride form requires neutralization (e.g., with NaOH) prior to reduction to free the amine for reactivity.
Substitution Reactions
The primary amine’s nucleophilicity is attenuated in the hydrochloride form but can be restored under basic conditions:
Reagent/Conditions | Product Formed | Notes |
---|---|---|
R-X (alkyl halide) + K₂CO₃ (DMF) | N-Alkylated derivative | Nucleophilic substitution at the amine. |
AcCl (pyridine catalyst) | Acetamide derivative | Acylation under mild conditions. |
Example :
-
Reaction with acetyl chloride yields 2-methyl-3-phenoxypropan-1-acetamide , confirmed by NMR and IR spectroscopy.
Acid-Base Reactions
The hydrochloride salt readily undergoes neutralization:
Reagent/Conditions | Product Formed | Notes |
---|---|---|
NaOH (aqueous) | Free base (2-Methyl-3-phenoxypropan-1-amine) | Regains nucleophilicity for further reactions . |
Application :
-
The free base is critical for reactions requiring a nucleophilic amine, such as Schiff base formation.
Thermal Decomposition
At elevated temperatures (>200°C), the compound decomposes:
Conditions | Major Products | Notes |
---|---|---|
Pyrolysis (N₂ atm) | Phenol, propene, and NH₃ | Cleavage of the phenoxy and amine groups . |
Scientific Research Applications
2-Methyl-3-phenoxypropan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 2-Methyl-3-phenoxypropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The phenoxy group may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2-phenoxypropan-1-amine hydrochloride
- Methyl(3-phenoxypropyl)amine hydrochloride
- (2S)-1-phenoxypropan-2-amine hydrochloride
Uniqueness
2-Methyl-3-phenoxypropan-1-amine hydrochloride is unique due to its specific structural features, such as the position of the methyl and phenoxy groups, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development .
Biological Activity
2-Methyl-3-phenoxypropan-1-amine hydrochloride is a chemical compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly as a candidate for antidepressant and stimulant applications. This article reviews the biological activity of this compound, including its mechanism of action, pharmacological profiles, and relevant case studies.
- Molecular Formula : C10H15ClN2O
- Molecular Weight : Approximately 191.7 g/mol
- Structure : The compound features a phenoxy group attached to a propanamine structure, which is significant for its biological interactions.
Research indicates that this compound interacts with neurotransmitter systems, particularly influencing serotonin and norepinephrine transporters. Similar compounds have shown potential as antidepressants due to their ability to modulate monoamine levels in the brain.
Key Mechanisms:
- Receptor Binding : The compound may exhibit binding affinities to various receptors involved in mood regulation.
- Transporter Inhibition : It likely inhibits serotonin and norepinephrine transporters, enhancing the availability of these neurotransmitters in synaptic clefts.
Biological Activity Studies
In vitro studies have been conducted to elucidate the biological activity of this compound. These studies focus on receptor interactions and enzyme inhibition profiles.
Table 1: Summary of Biological Activity Studies
Notable Case Study:
A case involving atomoxetine highlighted the complexities of drug interactions and false-positive results in urine drug screenings. Although this does not directly involve this compound, it underscores the importance of understanding pharmacokinetics and potential side effects when developing similar compounds .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds.
Table 2: Comparison with Related Compounds
Compound Name | Molecular Formula | Key Features |
---|---|---|
N-Methyl-3-phenylpropan-1-amine | C10H15N | Similar amine structure; potential stimulant effects |
N-Methyl-3-(4-trifluoromethyl)phenoxypropan-1-amine | C17H19ClF3NO | Enhanced activity due to trifluoromethyl group |
Atomoxetine | C17H21NO | Approved for ADHD; influences norepinephrine levels |
Properties
Molecular Formula |
C10H16ClNO |
---|---|
Molecular Weight |
201.69 g/mol |
IUPAC Name |
2-methyl-3-phenoxypropan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-9(7-11)8-12-10-5-3-2-4-6-10;/h2-6,9H,7-8,11H2,1H3;1H |
InChI Key |
PWQWASXLBSHNPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)COC1=CC=CC=C1.Cl |
Origin of Product |
United States |
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